Antitumor agent-71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H31N5O4S |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

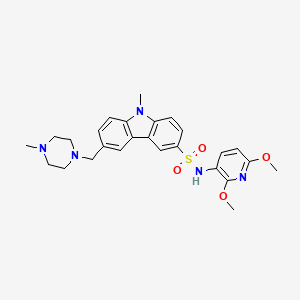

N-(2,6-dimethoxy-3-pyridinyl)-9-methyl-6-[(4-methylpiperazin-1-yl)methyl]carbazole-3-sulfonamide |

InChI |

InChI=1S/C26H31N5O4S/c1-29-11-13-31(14-12-29)17-18-5-8-23-20(15-18)21-16-19(6-9-24(21)30(23)2)36(32,33)28-22-7-10-25(34-3)27-26(22)35-4/h5-10,15-16,28H,11-14,17H2,1-4H3 |

InChI Key |

LFFQEYRXOGSKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)S(=O)(=O)NC5=C(N=C(C=C5)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Antitumor Agent-71": A Technical Overview of a Putative Tubulin Polymerization Inhibitor

Disclaimer: The term "Antitumor agent-71" does not correspond to a universally recognized or single, well-defined compound in the scientific literature. Research into this term reveals its use in various, distinct contexts, including as a generic catalog name for a chemical product, a poster designation at a scientific conference, and in the naming of unrelated biological agents. This guide will focus on the most direct, albeit limited, information available for a substance marketed as "Antitumor agent71," while also briefly addressing the other contexts to provide a comprehensive understanding.

The predominant reference to "this compound" appears as a commercial product, described as an antitumor agent with antiproliferative activity against various tumor cell lines, functioning through the inhibition of tubulin polymerization[1]. This guide will, therefore, concentrate on the discovery, potential mechanism of action, and relevant experimental methodologies related to such a compound.

Discovery and Origin

The specific discovery and origin of the compound marketed as "Antitumor agent71" are not detailed in publicly available scientific literature. It is listed by chemical suppliers, such as MedChemExpress, as a research chemical[1]. Such compounds often originate from academic research or pharmaceutical development programs that may or may not be disclosed. The natural product or synthetic origin of this specific agent remains unconfirmed from the available search results.

It is important to note other instances where a similar term has been used:

-

EXTH-71: This was the designation for a poster presentation at a scientific meeting discussing a combinatorial drug screening for aggressive meningiomas. It is not the name of a specific drug[2].

-

ETBX-071: This is an agent currently under investigation in a clinical trial for high-risk prostate cancer, used in combination with immunotherapy and radiation[3]. Its origin and mechanism are distinct from the tubulin inhibitor.

-

Anti-EV71 Agent: This refers to a macrocyclic peptidomimetic designed to inhibit the 3C protease of Enterovirus A71, making it an antiviral, not an antitumor agent[4].

-

III-13: A novel small molecule identified as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Murine Double Minute 2 (MDM2), showing antitumor properties. This compound is distinct from a tubulin inhibitor[5][6].

Mechanism of Action: Tubulin Polymerization Inhibition

The primary reported mechanism of action for "Antitumor agent71" is the inhibition of tubulin polymerization[1]. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy[7].

Agents that interfere with microtubule formation can be broadly categorized as:

-

Microtubule destabilizing agents: These bind to tubulin subunits and prevent their assembly into microtubules. This leads to the disassembly of existing microtubules. Examples include vinca alkaloids like vincristine and vinblastine[7].

-

Microtubule stabilizing agents: These bind to microtubules and prevent their disassembly. This leads to the formation of dysfunctional, non-dynamic microtubules. The taxanes, such as paclitaxel and docetaxel, are classic examples[7].

By inhibiting tubulin polymerization, "Antitumor agent71" would be classified as a microtubule destabilizing agent. This disruption of microtubule function would arrest the cell cycle, typically at the G2/M phase, and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells[7][8].

Caption: Mechanism of microtubule destabilization by this compound.

Quantitative Data

The available information provides a range of IC50 values for "Antitumor agent71" against various tumor cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 3.98 - 15.70 µM | Not specified | [1] |

Note: The specific cell lines and the conditions under which these IC50 values were determined are not provided in the available documentation. This information is crucial for a comprehensive understanding of the agent's potency and selectivity.

Experimental Protocols

Detailed experimental protocols for "this compound" are not published. However, based on its proposed mechanism of action, a standard in vitro tubulin polymerization assay would be a key experiment to validate its activity.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of "this compound" on the polymerization of purified tubulin in vitro.

Materials:

-

Purified bovine or porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

"this compound" at various concentrations

-

Positive control (e.g., Nocodazole or Colchicine for inhibition)

-

Negative control (DMSO vehicle)

-

Spectrophotometer with temperature control, capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

Prepare a stock solution of "this compound" in DMSO and make serial dilutions in polymerization buffer.

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

Polymerization buffer

-

Glycerol (to promote polymerization)

-

"this compound" dilution or control

-

-

Initiate the polymerization reaction by adding the tubulin and GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot the absorbance (optical density) versus time for each concentration of "this compound" and the controls.

-

Analyze the data to determine the effect of "this compound" on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated from a dose-response curve.

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

"this compound" appears to be a generic designation for a research chemical that acts as a microtubule destabilizing agent by inhibiting tubulin polymerization. While this mechanism is a validated and effective strategy in cancer therapy, the lack of detailed public information on the discovery, specific chemical structure, and comprehensive biological data for this particular agent prevents a more in-depth technical assessment. Researchers interested in this compound should seek more detailed information from the supplier and conduct independent validation of its biological activities. The ambiguity of the term "this compound" across different scientific contexts underscores the importance of precise nomenclature in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EXTH-71. AUTOMATED AND MULTIPLEXED COMBINATORIAL DRUG SCREENING OF FDA-APPROVED DRUGS IDENTIFIES POTENTIAL SYNERGISTIC DRUG PARTNERS FOR THE TREATMENT OF AGGRESSIVE MENINGIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Design, synthesis, and evaluation of a novel macrocyclic anti-EV71 agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 [mdpi.com]

- 6. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Study of their anticancer action mechanism by a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RL71 Curcumin Analog

This technical guide provides a comprehensive overview of the second-generation curcumin analog, RL71. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, biological efficacy, mechanisms of action, and relevant experimental protocols.

Core Chemical Structure and Properties

RL71, identified as 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one , is a synthetic, second-generation heterocyclic cyclohexanone analog of curcumin.[1][2] Its structure is distinguished by the presence of methoxy groups on the benzene rings, which appear to enhance its cytotoxic activity compared to similar analogs like RL66.[3] The modification of the core curcumin structure to a piperidone scaffold has been shown to improve stability and biological activity.[4][5]

Key Identifiers:

-

IUPAC Name: 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one[1][3][6][7]

-

Type: Second-generation heterocyclic cyclohexanone curcumin analog[1][4][5]

Figure 1: Chemical Structure of RL71.[1]

Quantitative Biological Activity

RL71 has demonstrated potent cytotoxic and anti-cancer effects across a range of human and canine cancer cell lines, often with significantly lower half-maximal effective (EC50) or inhibitory (IC50) concentrations than curcumin and other analogs.[1][3][4]

Table 1: In Vitro Cytotoxicity of RL71 in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Concentration (µM) | Reference |

| Canine Cell Lines | ||||

| DH82 | Histiocytic Sarcoma | EC50 | 0.66 ± 0.057 | [3][7] |

| Nike | Histiocytic Sarcoma | EC50 | 0.79 ± 0.13 | [3][7] |

| D-17 | Osteosarcoma | EC50 | 0.64 ± 0.04 | [6][8] |

| Gracie | Osteosarcoma | EC50 | 0.38 ± 0.009 | [6][8] |

| Human Cell Lines | ||||

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 0.3 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 0.3 | [4] |

| SKBr3 | ER-Negative, HER2+ Breast Cancer | IC50 | 0.4 | [2] |

| SW480 | Colon Carcinoma | IC50 | 0.8 | [5][9] |

Table 2: Pharmacokinetic and Mechanistic Data

| Parameter | Model System | Value/Effect | Concentration | Reference |

| Peak Plasma Concentration | Mice (Oral Dose: 8.5 mg/kg) | 0.405 µg/ml | N/A | [4] |

| G2/M Cell Cycle Arrest | Nike HS Cells | 2-fold increase | 1x EC50 | [3][7] |

| Apoptosis Induction | Nike HS Cells | 4-fold increase | 2x EC50 | [3][7] |

| Apoptosis Induction | SKBr3 Cells | 35% of cells | 1 µM (after 48h) | [2][4] |

| Apoptosis Induction | MDA-MB-231 Cells | ~40% of cells | 1 µM (after 18h) | [4] |

Mechanism of Action: Signaling Pathways

RL71 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell cycle regulation, apoptosis, and cellular stress. Its activity is multifaceted, targeting key nodes that control cancer cell proliferation and survival.

3.1. Induction of G2/M Cell Cycle Arrest and Apoptosis

A primary mechanism of RL71 is the induction of cell cycle arrest at the G2/M phase.[3][4][6] This arrest prevents cancer cells from proceeding through mitosis and is closely linked to the subsequent induction of apoptosis, or programmed cell death.[4][8] Apoptosis is mediated through the activation of executioner caspases, such as caspase-3.[4][6]

3.2. Modulation of Pro-Survival and Stress Pathways

RL71 has been shown to inhibit the pro-survival Akt signaling pathway.[2][4] The downregulation of Akt is a significant event, as this pathway is often hyperactivated in cancers to promote growth and suppress apoptosis. Concurrently, RL71 activates stress-response pathways, including p38 MAPK and JNK, which can trigger apoptotic cell death in response to cytotoxic stimuli.[4]

3.3. Inhibition of SERCA2 and Induction of ER Stress

In human colon cancer cells, RL71 directly binds to and inhibits Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2).[5] This inhibition disrupts calcium homeostasis, leading to endoplasmic reticulum (ER) stress. Prolonged ER stress is a potent trigger for both apoptosis and autophagy.[5][10]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of RL71.

4.1. Cell Viability Assessment (Sulforhodamine B Assay)

This assay measures drug-induced cytotoxicity by quantifying cell density based on the measurement of cellular protein content.

-

Workflow:

-

Cell Seeding: Plate cells (e.g., DH82, Nike) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of RL71 concentrations (e.g., 0 to 30 µM) or a DMSO vehicle control for a specified duration (e.g., 72 hours).[3]

-

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells, incubating for 1 hour at 4°C.

-

Washing: Remove the supernatant and wash the plates multiple times with slow-running tap water to remove TCA. Air dry completely.

-

Staining: Add sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Add Tris base solution to solubilize the protein-bound dye.

-

Measurement: Read the absorbance of the solution on a microplate reader at a suitable wavelength (e.g., 510 nm).

-

Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine EC50/IC50 values using non-linear regression analysis.

-

4.2. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with RL71.

-

Workflow:

-

Cell Culture and Treatment: Plate cells (e.g., Nike HS cells) and treat with RL71 at various concentrations (e.g., 0.5x, 1x, 2x EC50) or a DMSO control for a set time (e.g., 24 hours).[3]

-

Harvesting: Harvest cells by trypsinization, then wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Interpretation: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

4.3. Apoptosis Detection (Flow Cytometry)

This method quantifies the number of apoptotic and necrotic cells after RL71 treatment.

-

Workflow:

-

Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Use a commercial kit (e.g., Annexin V-FITC Apoptosis Detection Kit). Resuspend cells in binding buffer. Add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

4.4. Western Blotting

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of RL71 (e.g., cleaved caspase-3, Akt, p-Akt, p38, JNK).

-

Workflow:

-

Protein Extraction: Treat cells with RL71, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Akt) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

The curcumin analog RL71 is a potent anti-cancer agent with robust cytotoxic activity demonstrated in numerous preclinical models of human and canine cancers.[3][4][6] Its efficacy stems from a multi-targeted mechanism that includes inducing G2/M cell cycle arrest, promoting apoptosis via caspase activation, inhibiting the pro-survival Akt pathway, activating stress-related MAPK signaling, and disrupting cellular calcium homeostasis through SERCA2 inhibition.[4][5] Furthermore, RL71 exhibits improved oral bioavailability compared to curcumin, making it a promising candidate for further preclinical and clinical development in oncology.[2][4] Future investigations should continue to elucidate its detailed molecular mechanisms and evaluate its therapeutic potential in in vivo models.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Utility of the second-generation curcumin analogue RL71 in canine histiocytic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Small molecule RL71 targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The second-generation curcumin analogue RL71 elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RL71, a second-generation curcumin analog, induces apoptosis and downregulates Akt in ER-negative breast cancer cells [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Mechanism of Action of Antitumor Agent-71

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-71 is an experimental compound demonstrating significant antiproliferative activity across a range of human cancer cell lines. This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. The primary molecular target of this compound has been identified as tubulin. By inhibiting tubulin polymerization, the agent disrupts the formation and dynamics of microtubules, which are critical for cell division. This interference leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis in cancer cells. This guide serves as a technical resource for researchers engaged in the preclinical evaluation and development of microtubule-targeting anticancer agents.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary antitumor effect of this compound stems from its direct interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.

This compound functions by inhibiting the polymerization of tubulin into microtubules.[1][2] This action disrupts the dynamic equilibrium between soluble tubulin dimers and microtubule polymers. The failure to form a functional mitotic spindle prevents the proper alignment and separation of chromosomes, leading to a mitotic catastrophe. This cellular state triggers an arrest in the G2/M phase of the cell cycle, ultimately culminating in programmed cell death (apoptosis).[3]

Signaling Pathway and Molecular Interaction

The diagram below illustrates the critical role of microtubule dynamics in the cell cycle and the point of intervention for this compound.

Caption: this compound inhibits tubulin polymerization, disrupting mitotic spindle formation and causing G2/M arrest.

Quantitative Data Summary

The antiproliferative effects of this compound have been quantified across several human cancer cell lines. The data is summarized below.

Table 1: In Vitro Cytotoxicity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values following 48 hours of exposure to the agent.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.98 |

| Bel-7402 | Hepatocellular Carcinoma | 5.38 |

| MCF-7 | Breast Adenocarcinoma | 15.70 |

| MIA PaCa-2 | Pancreatic Carcinoma | 10.48 |

Table 2: Cell Cycle Analysis in HepG2 Cells (Hypothetical Data)

This table illustrates the expected outcome of cell cycle analysis after 24-hour treatment with this compound, confirming its effect on mitotic arrest.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 55.2% | 28.1% | 16.7% |

| This compound (4 µM) | 15.8% | 10.5% | 73.7% |

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the IC50 value of this compound in cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm wavelength)

-

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium from the cells and add 100 µL of the diluted agent to each well. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of this compound on tubulin polymerization.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (1 M stock)

-

Glycerol

-

This compound, Paclitaxel (positive control), Nocodazole (positive control)

-

96-well assay plate (half-area, clear bottom)

-

Temperature-controlled spectrophotometer/plate reader (340 nm)

-

-

Methodology:

-

Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add test compounds (this compound, controls) to the assay wells.

-

Add the 2X tubulin solution to the wells and mix thoroughly.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot absorbance versus time. Inhibition of polymerization is indicated by a reduction in the Vmax of the polymerization curve compared to the vehicle control.

-

Visualized Workflows and Relationships

Diagrams are provided to clarify experimental processes and logical connections in the mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the workflow for evaluating the antitumor properties of a novel agent like this compound.

Caption: A standard workflow for identifying the mechanism of action of a novel antitumor compound.

Logical Relationship Diagram

This diagram provides a simplified, logical overview of the chain of events from molecular interaction to cellular death.

Caption: A step-by-step logical progression of the agent's mechanism, from target binding to cell death.

References

An In-depth Technical Guide to Tubulin Polymerization Inhibition by Antitumor Agent-71 (Exemplified by Combretastatin A-4)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antitumor agent-71" does not correspond to a widely recognized compound in the scientific literature. Therefore, this guide utilizes Combretastatin A-4 (CA-4) , a well-characterized and potent antitumor agent, as a representative example to discuss the principles of tubulin polymerization inhibition. The data and protocols presented are based on published studies of CA-4.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their crucial role in mitosis makes them a prime target for the development of anticancer therapies.[1][2] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[2][3]

Combretastatin A-4 (CA-4), a natural stilbene isolated from the bark of the South African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[4][5] It serves as a lead compound for a class of vascular-disrupting agents (VDAs) that not only exert direct cytotoxic effects on tumor cells but also target the tumor vasculature.[6] This guide will provide a detailed overview of the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols associated with CA-4 as an exemplar for tubulin-targeting antitumor agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of Combretastatin A-4 is its direct interaction with tubulin, which disrupts the formation of microtubules.

-

Binding Site: CA-4 binds to the colchicine-binding site on the β-tubulin subunit.[5][6] This binding is characterized by a high affinity, with a dissociation constant (Kd) of approximately 0.4 μM.[1] The cis-stilbene configuration of CA-4 is crucial for its high-affinity binding and biological activity.[5][6]

-

Inhibition of Polymerization: By binding to tubulin dimers, CA-4 prevents their polymerization into microtubules.[4][5] This leads to a net depolymerization of existing microtubules, disrupting the dynamic instability essential for their function.[5]

-

Cellular Consequences: The disruption of the microtubule network has profound effects on cancer cells:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[2][6]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[2][8]

-

Vascular Disruption: In addition to its direct effects on tumor cells, CA-4 and its water-soluble prodrug, CA-4-phosphate (CA-4P), cause a rapid and selective shutdown of blood flow within the tumor vasculature.[6][9] This is thought to be mediated by the disruption of the endothelial cell cytoskeleton, leading to changes in cell shape, increased vascular permeability, and ultimately, tumor necrosis.[9][10]

-

Signaling Pathways

The antitumor activity of Combretastatin A-4 is mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptotic Signaling Pathway

CA-4 induces apoptosis through the mitochondrial (intrinsic) pathway, which is often dependent on the p53 tumor suppressor protein.[8] Microtubule disruption leads to mitotic arrest, which in turn activates a cascade of events culminating in programmed cell death.

Caption: Apoptotic pathway induced by Combretastatin A-4.

PI3K/Akt Signaling Pathway

Recent studies have shown that CA-4 can also inhibit the PI3K/Akt signaling pathway, which is a key pathway for cell survival, proliferation, and migration.[7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of CA-4.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Administration of Antitumor Agent-71 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-71 is an investigational compound designed for targeted cancer therapy. These application notes provide a comprehensive overview of the administration and evaluation of this compound in preclinical mouse xenograft models. The protocols outlined below are intended to serve as a guide for researchers in the fields of oncology and drug development. Mouse xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a widely used tool for evaluating the efficacy of novel anticancer agents in an in vivo setting.[1][2][3][4]

Data Presentation

The antitumor efficacy of this compound has been evaluated in various human cancer xenograft models. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-468)

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Overall Response Rate (%) |

| Vehicle Control | Once weekly, i.p. | - | 0 |

| This compound | 10 mg/kg, once weekly, i.p. | 92.2 | 66.7 |

Data adapted from studies on a comparable investigational agent targeting CD71-expressing cancers.[5]

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model (H1339)

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Overall Response Rate (%) |

| Vehicle Control | Once weekly, i.p. | - | 0 |

| This compound | 10 mg/kg, once weekly, i.p. | 96.5 | 66.7 |

Data adapted from studies on a comparable investigational agent targeting CD71-expressing cancers.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the evaluation of this compound.

Protocol 1: Human Tumor Cell Culture and Preparation

-

Cell Line Authentication: Authenticate the human cancer cell line (e.g., MDA-MB-468 or H1339) using short tandem repeat (STR) profiling before initiating studies.

-

Cell Culture: Culture the cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

-

Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required. Count the cells using a hemocytometer or an automated cell counter.

-

Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). For some cell lines, a mixture with Matrigel may be necessary to enhance tumor take rate and growth.[1]

Protocol 2: Mouse Xenograft Model Establishment

-

Animal Strain: Utilize immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 6-8 weeks.[1][4]

-

Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.[1]

-

Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of the mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable.

Protocol 3: Administration of this compound

-

Tumor Size for Treatment Initiation: Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Drug Preparation: Reconstitute this compound in the appropriate sterile vehicle solution as per the manufacturer's instructions.

-

Administration Route and Schedule: Administer this compound or the vehicle control via the specified route (e.g., intraperitoneal injection) and schedule (e.g., once weekly).[6] The dosage should be based on prior dose-ranging studies.[2]

Protocol 4: Efficacy Evaluation and Endpoint

-

Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

-

Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.

-

Data Analysis:

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Overall Response Rate (ORR): Categorize individual tumor responses as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on changes in tumor volume. ORR is the sum of CR and PR.

-

-

Endpoint Criteria: Euthanize the mice when the tumor volume reaches the predetermined endpoint, or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).[1]

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound.

Experimental Workflow

Caption: Workflow for in vivo efficacy studies of this compound.

References

- 1. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Encapsulation of RL71 in Styrene-Maleic Acid (SMA) Micelles

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL71, a second-generation curcumin derivative, has demonstrated significant potential as an anticancer agent, particularly against triple-negative breast cancer.[1] However, its hydrophobic nature presents challenges for effective in vivo delivery, limiting its therapeutic efficacy. Encapsulation within styrene-maleic acid (SMA) copolymer micelles offers a promising strategy to overcome these limitations. SMA is an amphiphilic copolymer that self-assembles in aqueous solutions to form micelles with a hydrophobic core, ideal for encapsulating lipophilic drugs like RL71, and a hydrophilic shell that enhances aqueous solubility and stability.[2][3] This formulation, designated as SMA-RL71, has been shown to improve the biodistribution of RL71, leading to a 16-fold increase in drug accumulation in tumors compared to the free drug.[1] This enhanced delivery significantly suppresses tumor growth in preclinical models.[1]

These application notes provide a comprehensive overview of the preparation, characterization, and in vitro evaluation of RL71-loaded SMA micelles. Detailed protocols for key experiments are included to facilitate the adoption of this technology in drug development workflows.

Data Presentation

The following tables summarize the key quantitative data for the physicochemical characterization and in vitro performance of SMA-RL71 micelles.

Table 1: Physicochemical Properties of SMA-RL71 Micelles

| Parameter | Value | Method of Determination | Reference |

| Drug Loading | 15% (w/w) | UV Spectrophotometry | [4] |

| Mean Particle Size (Diameter) | 181.6 nm | Dynamic Light Scattering (DLS) | [4] |

| Charge (Zeta Potential) | -0.0432 mV | Dynamic Light Scattering (DLS) | [4] |

Table 2: In Vitro Drug Release Profile of SMA-RL71 Micelles

| Time (hours) | Cumulative Release (%) | Release Conditions | Reference |

| 84 | 30% | Dialysis Method | [4] |

Experimental Protocols

Protocol 1: Preparation of RL71-Loaded SMA Micelles

This protocol details the steps for the encapsulation of RL71 into SMA micelles.

Materials:

-

Styrene-maleic acid (SMA) copolymer (e.g., cumene-terminated poly(styrene-co-maleic anhydride), Mn ~1,600)

-

RL71

-

Sodium hydroxide (NaOH), 1 M solution

-

Hydrochloric acid (HCl), 0.1 N and 1 N solutions

-

Dimethyl sulfoxide (DMSO)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

-

Deionized water

-

Dialysis membrane (e.g., MWCO 8,000 Da)

-

Lyophilizer

Procedure:

-

Hydrolysis of SMA:

-

Encapsulation of RL71:

-

Adjust the pH of the hydrolyzed SMA solution to 5.0 with 0.1 N HCl.[4][5]

-

Dissolve RL71 in a minimal amount of DMSO.[4]

-

Add the RL71 solution dropwise to the SMA solution under constant stirring to achieve a target drug loading of 15% (w/w of RL71 to SMA).[4]

-

Dissolve EDAC in deionized water and add it to the SMA-RL71 mixture. Stir for 20 minutes at pH 5.[4]

-

Raise the pH of the solution to 11.0 by adding 0.1 N NaOH and continue stirring for 30 minutes to facilitate micelle formation.[4]

-

-

Purification and Lyophilization:

-

Adjust the final pH of the micelle solution to 7.4.[1]

-

Filter the solution to remove any aggregates. For larger scale preparations, tangential flow filtration with a 10 kDa cut-off membrane can be used.[1]

-

Dialyze the micelle solution against deionized water for 24-48 hours using an appropriate molecular weight cut-off membrane to remove unencapsulated drug and other small molecules.[2]

-

Freeze the purified SMA-RL71 micelle solution at -80°C overnight.[1]

-

Lyophilize the frozen solution to obtain a dry powder of SMA-RL71 micelles.[1] Store the lyophilized powder at -20°C.

-

Protocol 2: Characterization of SMA-RL71 Micelles

This protocol outlines the methods for determining the physicochemical properties of the prepared micelles.

1. Determination of Drug Loading:

-

Accurately weigh a known amount of lyophilized SMA-RL71 micelles and dissolve it in DMSO to a concentration of 1 mg/mL.[1]

-

Prepare a standard curve of free RL71 in DMSO at known concentrations.

-

Measure the absorbance of the dissolved SMA-RL71 micelle solution and the standards using a UV-Vis spectrophotometer at the appropriate wavelength for RL71.

-

Calculate the concentration of RL71 in the micelle solution using the standard curve.

-

Drug loading is expressed as the weight percentage of RL71 relative to the total weight of the SMA-RL71 micelle.[4]

2. Measurement of Particle Size and Zeta Potential:

-

Reconstitute the lyophilized SMA-RL71 micelles in 0.1 M sodium bicarbonate (NaHCO₃) solution (pH 7.4) for size and polydispersity index (PDI) measurements, or in distilled water for zeta potential measurement.[1][6]

-

Analyze the samples using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[1][6]

-

Record the z-average diameter for particle size and the PDI to assess the size distribution.

-

Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the micelles.

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the release kinetics of RL71 from SMA micelles.

Materials:

-

SMA-RL71 micelles

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and endosomal/tumoral conditions, respectively)

-

Dialysis tubing (e.g., MWCO 8,000 Da)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Dissolve a known amount of SMA-RL71 micelles in a specific volume of release medium (e.g., PBS pH 7.4).[2]

-

Transfer the micelle solution into a dialysis bag and securely seal it.[2]

-

Submerge the dialysis bag in a larger volume of the same release medium in a container (e.g., 50 mL tube).[2]

-

Incubate the setup at 37°C with gentle shaking.[2]

-

At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of RL71 released into the medium using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculate the cumulative percentage of drug released over time. The release profile can be plotted to visualize the release kinetics.[2]

Visualizations

Signaling Pathway of RL71

RL71 exerts its anticancer effects primarily through the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2).[7] This inhibition disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and subsequent activation of apoptotic and autophagic cell death pathways.

Caption: RL71 signaling pathway.

Experimental Workflow for SMA-RL71 Micelle Preparation

The following diagram illustrates the key steps involved in the laboratory-scale synthesis of RL71-loaded SMA micelles.

Caption: Workflow for SMA-RL71 micelle synthesis.

Logical Relationship of Micelle Characterization

This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the SMA-RL71 micelles.

Caption: Characterization of SMA-RL71 micelles.

References

- 1. 3.2. Synthesis of SMA-1 Micelles [bio-protocol.org]

- 2. Styrene Maleic Acid Copolymer-Based Micellar Formation of Temoporfin (SMA@ mTHPC) Behaves as A Nanoprobe for Tumor-Targeted Photodynamic Therapy with A Superior Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(styrene-co-maleic acid) Micelle of Photosensitizers for Targeted Photodynamic Therapy, Exhibits Prolonged Singlet Oxygen Generating Capacity and Superior Intracellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Styrene maleic acid-encapsulated RL71 micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Styrene maleic acid micelles as a nanocarrier system for oral anticancer drug delivery – dual uptake through enterocytes and M-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Development of Nanoformulations for Antitumor Agent-71

Introduction

Antitumor agent-71 is a novel small molecule inhibitor targeting the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in numerous human cancers. Despite its high potency, the clinical translation of this compound is hampered by its poor aqueous solubility and limited bioavailability.

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nanoformulations designed to overcome these limitations. We describe the preparation and characterization of polymeric nanoparticles encapsulating this compound and present data on their physicochemical properties, in vitro cytotoxicity, and in vivo antitumor efficacy. The provided protocols offer a standardized methodology for researchers in the field of drug delivery and cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from formulation development and efficacy studies of this compound.

Table 1: Physicochemical Properties of this compound Nanoformulations

| Formulation ID | Nanoparticle Type | Average Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| NP-71-A | PLGA (50:50) | 152.4 ± 5.8 | 0.12 ± 0.02 | -21.5 ± 1.3 | 8.2 ± 0.5 | 85.7 ± 3.1 |

| NP-71-B | PLGA-PEG | 165.8 ± 6.2 | 0.15 ± 0.03 | -15.3 ± 1.1 | 7.9 ± 0.4 | 82.4 ± 2.8 |

| Lipo-71 | DSPC/Cholesterol | 110.3 ± 4.5 | 0.09 ± 0.01 | -5.8 ± 0.5 | 5.4 ± 0.3 | 91.2 ± 2.5 |

| Blank-NP | PLGA-PEG | 160.1 ± 5.5 | 0.14 ± 0.02 | -16.1 ± 1.0 | N/A | N/A |

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations in A549 Cells

| Formulation | IC50 (nM) after 72h exposure |

| Free this compound (in DMSO) | 45.6 ± 3.9 |

| NP-71-A (PLGA NPs) | 28.3 ± 2.5 |

| NP-71-B (PLGA-PEG NPs) | 25.1 ± 2.1 |

| Lipo-71 (Liposomes) | 35.9 ± 3.2 |

| Blank-NP (Vehicle Control) | > 10,000 |

IC50 values were determined by MTT assay. Data are presented as mean ± standard deviation (n=3).

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Mouse Model

| Treatment Group (10 mg/kg, i.v., q3d) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Average Body Weight (g) |

| Saline (Control) | 1543 ± 180 | - | 22.1 ± 1.5 |

| Blank-NP | 1510 ± 165 | 2.1 | 21.9 ± 1.3 |

| Free this compound | 985 ± 112 | 36.2 | 19.5 ± 1.8* |

| NP-71-B (PLGA-PEG NPs) | 315 ± 55 | 79.6 | 21.5 ± 1.6 |

Data are presented as mean ± standard deviation (n=6). *Indicates significant weight loss compared to the saline control group.

Signaling Pathway and Experimental Workflows

Visual representations of the targeted signaling pathway and key experimental procedures are provided below.

Caption: Figure 1: Targeted MEK/ERK Signaling Pathway

Caption: Figure 2: Nanoformulation Preparation Workflow

Caption: Figure 3: In Vivo Efficacy Study Workflow

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA-PEG Nanoparticles (NP-71-B)

Objective: To synthesize drug-loaded nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

-

This compound

-

PLGA-PEG (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol))

-

Dichloromethane (DCM), HPLC grade

-

Polyvinyl alcohol (PVA), 87-89% hydrolyzed

-

Deionized (DI) water

-

Trehalose dihydrate

-

Micro-tip probe sonicator

-

Magnetic stirrer

-

High-speed refrigerated centrifuge

Procedure:

-

Organic Phase Preparation: a. Weigh 10 mg of this compound and 100 mg of PLGA-PEG copolymer. b. Dissolve both components in 2 mL of DCM in a glass vial. c. Vortex for 2 minutes until a clear, homogenous solution is formed.

-

Aqueous Phase Preparation: a. Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of DI water. Heat gently (to ~60°C) on a stirrer plate if necessary to fully dissolve. b. Cool the PVA solution to room temperature before use.

-

Emulsification: a. Add the organic phase dropwise to 4 mL of the aqueous PVA solution under constant stirring. b. Immediately place the vial in an ice bath and sonicate the mixture using a probe sonicator set at 40% amplitude for 2 minutes (30 seconds on, 10 seconds off cycles) to form the o/w emulsion.

-

Solvent Evaporation: a. Transfer the resulting emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution. b. Place the beaker on a magnetic stirrer and stir at 500 rpm for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of DCM.

-

Washing and Collection: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of DI water by gentle vortexing. d. Repeat the washing steps (b and c) two more times to remove residual PVA and unencapsulated drug.

-

Lyophilization: a. After the final wash, resuspend the nanoparticle pellet in 2 mL of a 5% (w/v) trehalose solution (cryoprotectant). b. Freeze the suspension at -80°C for at least 4 hours. c. Lyophilize the frozen sample for 48 hours to obtain a dry, free-flowing powder. d. Store the lyophilized nanoparticles at -20°C until further use.

Protocol 2: Characterization of Nanoparticles

Objective: To determine the particle size, PDI, zeta potential, and drug loading of the prepared nanoparticles.

A. Size, PDI, and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

-

Reconstitute a small amount (approx. 1 mg) of lyophilized nanoparticles in 1 mL of DI water.

-

Vortex briefly to ensure complete dispersion.

-

For size and PDI, transfer the suspension to a disposable cuvette and measure using a DLS instrument.

-

For zeta potential, transfer the suspension to a disposable folded capillary cell and measure accordingly.

-

Perform all measurements in triplicate at 25°C.

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Accurately weigh 5 mg of lyophilized nanoparticles.

-

Dissolve the nanoparticles in 1 mL of DMSO to break them apart and release the encapsulated drug.

-

Vortex vigorously for 5 minutes.

-

Dilute the solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method or a UV-Vis spectrophotometer at its λmax.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound formulations on A549 lung cancer cells.

Materials:

-

A549 cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Free this compound, NP-71-B, and Blank-NP

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the test articles (Free drug, NP-71-B, Blank-NP) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the freshly prepared drug solutions. Include untreated cells as a control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability (%) relative to untreated control cells and determine the IC50 value using a dose-response curve fitting software.

Measuring SERCA2 Inhibition by the Novel Compound RL71: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2) is a critical intracellular ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER), thereby maintaining calcium homeostasis. Dysregulation of SERCA2 activity is implicated in various diseases, including cancer. RL71, a novel curcumin analog, has been identified as a potent and specific inhibitor of SERCA2, inducing ER stress and apoptosis in cancer cells. These application notes provide a detailed overview and experimental protocols for measuring the inhibitory effect of RL71 on SERCA2.

Data Presentation

Quantitative Analysis of RL71-Mediated SERCA2 Inhibition

The following tables summarize the quantitative data regarding the inhibitory effects of RL71 on SERCA2 and its cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of RL71 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SW480 | Colorectal Cancer | 0.8 | [1] |

| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | |

| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 |

Table 2: Inhibition of SERCA2 Ca²⁺-ATPase Activity by RL71

| Cell Line | RL71 Concentration (µM) | % Inhibition of Ca²⁺-ATPase Activity | Citation |

| SW480 | 4 | 77 | [2] |

| MDA-MB-468 | Dose-dependent | Significant Inhibition | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of RL71-Induced SERCA2 Inhibition and Apoptosis

RL71 exerts its cytotoxic effects by directly inhibiting SERCA2, leading to a cascade of events culminating in apoptosis. The inhibition of SERCA2 disrupts Ca²⁺ homeostasis, causing an accumulation of cytosolic Ca²⁺ and depletion of ER Ca²⁺ stores. This triggers the Unfolded Protein Response (UPR), a hallmark of ER stress. Prolonged ER stress activates pro-apoptotic signaling pathways.

Caption: RL71 inhibits SERCA2, leading to Ca²⁺ dysregulation, ER stress, and apoptosis.

CaMKK-AMPK-mTOR Signaling Axis in Response to RL71

The elevation of intracellular Ca²⁺ due to SERCA2 inhibition by RL71 can also activate the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis and can influence cell growth and autophagy.

Caption: Increased cytosolic Ca²⁺ activates the CaMKK-AMPK pathway, leading to mTORC1 inhibition.

Experimental Workflow for Measuring SERCA2 Inhibition by RL71

A typical experimental workflow to assess the inhibitory effect of RL71 on SERCA2 involves cell culture, treatment with RL71, and subsequent measurement of SERCA2 activity and downstream cellular effects.

Caption: Workflow for assessing RL71's inhibitory effect on SERCA2.

Experimental Protocols

Protocol 1: Measurement of SERCA2 Ca²⁺-ATPase Activity

This protocol is adapted from studies investigating RL71 and utilizes a commercially available Ca²⁺-ATPase assay kit.[3] The principle of this assay is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by SERCA2.

Materials:

-

Cells of interest (e.g., SW480)

-

RL71 compound

-

Ca²⁺-ATPase Assay Kit (e.g., from Nanjing Jiancheng Bioengineering Institute, as cited in[3], or a similar kit)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (compatible with the assay kit)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of RL71 (e.g., 0, 0.5, 1, 2, 4 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., thapsigargin, a known SERCA inhibitor) and a vehicle control (e.g., DMSO).

-

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using the cell lysis buffer provided in the kit or a compatible buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction where SERCA2 is located.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Ca²⁺-ATPase Activity Assay:

-

Follow the specific instructions provided with the Ca²⁺-ATPase assay kit. Generally, this involves:

-

Adding a defined amount of protein lysate to each well of a microplate.

-

Initiating the reaction by adding the reaction buffer containing ATP and Ca²⁺.

-

Incubating the plate at a specified temperature (e.g., 37°C) for a defined period.

-

Stopping the reaction.

-

Measuring the amount of inorganic phosphate produced using a colorimetric method, typically by measuring the absorbance at a specific wavelength (e.g., 660 nm).

-

-

-

Data Analysis:

-

Calculate the Ca²⁺-ATPase activity for each sample according to the kit's instructions, usually expressed as µmol Pi/mg protein/hour.

-

Normalize the activity of RL71-treated samples to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the RL71 concentration to determine the IC50 value.

-

Protocol 2: Measurement of Intracellular Ca²⁺ Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following RL71 treatment.

Materials:

-

Cells of interest

-

RL71 compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or black-walled, clear-bottom microplates suitable for fluorescence imaging. Allow cells to adhere and grow to 70-80% confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Add fresh HBSS to the cells and allow them to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Intracellular Ca²⁺ Measurement:

-

Place the dish or plate in the fluorescence imaging system.

-

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add RL71 at the desired concentration to the cells and continue recording the fluorescence ratio over time.

-

As a positive control, a maximal Ca²⁺ response can be induced at the end of the experiment using a calcium ionophore like ionomycin.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in the ratio over time reflects the change in intracellular Ca²⁺ concentration. Data can be presented as the ratio itself or calibrated to absolute Ca²⁺ concentrations using the Grynkiewicz equation.

-

Protocol 3: Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol provides a general procedure for detecting changes in the expression of key proteins involved in the ER stress and apoptotic pathways following RL71 treatment.

Materials:

-

Cells of interest

-

RL71 compound

-

RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: GRP78, ATF4, CHOP, Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with RL71 as described in Protocol 1.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure and characterize the inhibitory effects of RL71 on SERCA2. By utilizing these methodologies, scientists can further elucidate the mechanism of action of this promising anti-cancer compound and explore its potential in drug development.

References

Application Notes and Protocols for Assessing the Efficacy of Antitumor Agent-71

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Antitumor agent-71, a potent inhibitor of tubulin polymerization.[1] The following assays are designed to quantify its effects on cell viability, induction of apoptosis, and cell cycle progression in cancer cell lines.

Overview of this compound

This compound is an antiproliferative compound that exerts its anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. The IC50 values for this compound have been reported to be in the range of 3.98-15.70 μM across various tumor cell lines.[1]

Key Cell-Based Assays

A panel of cell-based assays is recommended to comprehensively evaluate the antitumor activity of this compound. These assays measure different aspects of cellular response, from metabolic activity to programmed cell death and cell cycle arrest.

-

MTT Assay: To determine the cytotoxic and cytostatic effects by measuring metabolic activity.

-

Annexin V-FITC/PI Apoptosis Assay: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Cell Cycle Analysis: To investigate the effect of the agent on cell cycle progression.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2][4]

Data Presentation: Dose-Response to this compound

The following table summarizes the inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |

| HeLa | Cervical Adenocarcinoma | 7.8 ± 0.6 |

| A549 | Lung Carcinoma | 10.5 ± 1.1 |

| K562 | Chronic Myelogenous Leukemia | 3.9 ± 0.3 |

Experimental Protocol: MTT Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Cell culture medium, serum, and appropriate antibiotics

-

96-well plates

-

This compound stock solution (in DMSO)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis.[6] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[6]

Data Presentation: Apoptosis Induction by this compound

The following table shows the percentage of apoptotic and necrotic cells in K562 cells treated with this compound for 24 hours.

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 95.1 ± 2.3 | 3.2 ± 0.5 | 1.7 ± 0.3 |

| This compound | 5 | 60.4 ± 4.1 | 25.8 ± 3.2 | 13.8 ± 2.5 |

| This compound | 10 | 35.2 ± 3.8 | 48.9 ± 4.5 | 15.9 ± 2.1 |

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[7] Centrifuge all collected cells at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining is a method to evaluate the effect of a compound on cell cycle progression.[10][11] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[11] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Arrest Induced by this compound

The following table illustrates the effect of this compound on the cell cycle distribution of HeLa cells after 24 hours of treatment.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |

| This compound | 10 | 12.1 ± 1.5 | 10.5 ± 1.2 | 77.4 ± 4.3 |

| This compound | 20 | 8.9 ± 1.1 | 7.2 ± 0.9 | 83.9 ± 5.0 |

Experimental Protocol: Propidium Iodide Staining

Materials:

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[10]

-

RNase A solution (100 µg/mL in PBS)[10]

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.

-

Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[11]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS.[11] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11][12] Incubate on ice for at least 30 minutes.[10][11]

-

Washing Fixed Cells: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[11] Discard the supernatant and wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to ensure only DNA is stained.[10][11]

-

PI Staining: Add 400 µL of PI staining solution to the cells.[10][11]

-

Incubation: Incubate for 5-10 minutes at room temperature.[10][11]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events. Use a dot plot of PI-Area versus PI-Width to exclude doublets.[10]

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of this compound.

Experimental Workflow for Cell Viability Assessment

Caption: MTT Assay Workflow.

Logical Relationship of Apoptosis Assay Results

Caption: Interpreting Annexin V/PI Staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. static.igem.org [static.igem.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. protocols.io [protocols.io]

Application Notes and Protocols for Western Blot Analysis of Akt Phosphorylation Following RL71 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the effect of RL71, a novel curcumin analog, on the phosphorylation status of Akt, a key regulator of cell survival and proliferation. The provided methodologies are intended to guide researchers in determining whether RL71 exerts its anticancer effects through modulation of the PI3K/Akt signaling pathway.

Introduction

RL71 is a synthetic curcumin derivative that has demonstrated significant cytotoxic effects in various cancer cell lines.[1] Identified as a selective inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) 2, RL71 induces endoplasmic reticulum stress, leading to apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, a nanoformulation of RL71 has been shown to suppress tumor growth in preclinical models of triple-negative breast cancer and to modulate multiple cell signaling pathways, including the epidermal growth factor receptor (EGFR) pathway.[2]

The PI3K/Akt signaling pathway is a critical cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[3][4][5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that, when activated by phosphorylation at key residues (Threonine 308 and Serine 473), phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[3][6][7] Given that RL71 induces apoptosis, it is hypothesized that RL71 may exert its therapeutic effects by inhibiting the pro-survival PI3K/Akt pathway, leading to a decrease in Akt phosphorylation.

These notes provide a detailed protocol for performing Western blot analysis to quantify the levels of phosphorylated Akt (p-Akt) and total Akt in cancer cells following treatment with RL71.

Data Presentation